Aztreonam, a synthetic beta-lactam antibiotic, represents the first of the monobactam class to be used clinically. It is characterized by its resistance to beta-lactamase hydrolysis and its selective activity against Gram-negative aerobic bacteria, including Pseudomonas aeruginosa and various Enterobacteriaceae. Unlike many other beta-lactams, aztreonam exhibits minimal activity against Gram-positive bacteria and anaerobes. Due to its unique structure and activity spectrum, aztreonam has become a valuable alternative to aminoglycosides and cephalosporins, particularly in patients with renal impairment or those at risk of nephrotoxicity34567.
Aztreonam operates by targeting the penicillin-binding proteins (PBPs), specifically PBP3, which is essential for bacterial cell wall synthesis and septation. Its high affinity for PBP3 leads to the inhibition of cell wall synthesis, resulting in bactericidal activity against susceptible Gram-negative organisms. The drug's resistance to beta-lactamases, enzymes that commonly inactivate other beta-lactam antibiotics, contributes to its effectiveness against many pathogens that are resistant to other beta-lactams. Aztreonam's mode of action is similar to that of cephalosporins, but its monocyclic structure confers unique properties, such as stability to beta-lactamases and a distinct antibacterial spectrum157.
Aztreonam has been extensively used in the treatment of infections caused by Gram-negative pathogens. It is effective in treating urinary tract infections, lower respiratory tract infections, intraabdominal infections, septicemia, endometritis, pelvic cellulitis, and skin and skin structure infections. Clinical trials have demonstrated its efficacy in eradicating infections, including those caused by Pseudomonas aeruginosa, and it is often used as monotherapy for aerobic Gram-negative infections. In cases of mixed infections or unknown etiology, aztreonam is recommended to be used in combination with other antibiotics to ensure coverage of Gram-positive and anaerobic bacteria346.
Aztreonam is administered parenterally due to its poor oral bioavailability. It is rapidly distributed throughout the body, achieving therapeutic concentrations in various tissues and fluids, including bone, prostate, and cerebrospinal fluid. The drug is primarily excreted unchanged in the urine, necessitating dosage adjustments in patients with renal impairment. Its pharmacokinetic profile, characterized by a short elimination half-life, typically requires dosing every 6 to 12 hours depending on the severity of the infection3567.
In a study involving healthy volunteers, oral administration of aztreonam was investigated for selective decontamination of the digestive tract. The study found that aztreonam effectively reduced Gram-negative bacilli in fecal cultures without significantly affecting the total anaerobic bacterial counts, oropharyngeal flora, or causing systemic absorption. This suggests a potential application for aztreonam in selective decontamination, particularly in immunocompromised patients or those undergoing certain medical procedures2.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: